

Expression pattern of [His7] Corazonin in insect nervous system

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An In-depth Technical Guide on the Expression Pattern of [His7]-Corazonin in the Insect Nervous System

Introduction

Corazonin (Crz) is a highly conserved neuropeptide hormone found across many insect species, playing a crucial role in a variety of physiological and behavioral processes.[1][2] Initially identified for its cardioacceleratory effects in cockroaches, its functions are now known to be pleiotropic, including the regulation of stress responses, metabolism, ecdysis initiation, and reproductive behaviors.[1][2][3][4] The primary structure of Corazonin is an undecapeptide, with several isoforms identified across different insect orders. One of the key variants is [His7]-Corazonin, where the arginine at position 7 is replaced by a histidine.[5][6][7] This specific isoform is notably expressed in certain locusts, such as Schistocerca gregaria and Locusta migratoria, the stick insect Carausius morosus, and some wasps (Vespidae).[4][5][6][8] This document provides a comprehensive overview of the expression pattern of [His7]-Corazonin within the insect nervous system, details common experimental protocols for its detection, and visualizes associated pathways and workflows.

Expression Pattern and Localization of Corazonin

Immunohistochemical and in situ hybridization studies have revealed a conserved spatial expression pattern of Corazonin-producing neurons across various insect species.[2][7] The neuropeptide is primarily synthesized in neurosecretory cells within the central nervous system



(CNS) and is subsequently released into the hemolymph or acts locally as a neurotransmitter or neuromodulator.[7][9]

Central Nervous System (CNS) Distribution:

- Protocerebrum: The most prominent and conserved location of Corazonin-expressing
 neurons is in the pars lateralis of the protocerebrum (brain).[4][5][6] These lateral
 neurosecretory cells project to the corpora cardiaca, the primary neurohemal organ in
 insects, where Corazonin is stored and released into the circulatory system.[4][5][6] In
 Drosophila melanogaster, for instance, 6-8 pairs of these neurons are found in the adult pars
 lateralis.[10]
- Ventral Nerve Cord (VNC): Corazonin-immunoreactive neurons are also consistently found
 in the VNC, which includes the subesophageal, thoracic, and abdominal ganglia.[7][8] In
 Drosophila larvae, eight pairs of bilateral neurons are present in the VNC.[10] Similarly, in the
 oriental fruit fly, Bactrocera dorsalis, eight pairs of lateral neurons in the VNC produce
 Corazonin.[7] These neurons suggest a role for Corazonin as a neurotransmitter or
 neuromodulator within the CNS.[8][9]
- Other Regions: In some species, additional immunoreactive interneurons have been detected throughout the CNS.[9] For example, in Drosophila, Crz transcripts have been found in the optic lobes, although translation of these mRNAs has not been confirmed.[10]

The presence of [His7]-Corazonin specifically has been confirmed in locusts and stick insects through a combination of immunohistochemistry, bioassays, and mass spectrometry.[5][6][11] [12][13] The general distribution pattern follows the conserved model of lateral protocerebral neurosecretory cells and VNC neurons.[8][12]

Data Presentation: Corazonin-Expressing Neurons in Insect CNS

The following table summarizes the reported number and location of Corazonin-producing neurons in the central nervous system of various insect species.



Species	Stage	Location	Number of Neurons	Reference
Drosophila melanogaster	Larva	Cerebral Lobes	4 pairs per lobe	[10]
Ventral Nerve Cord	8 pairs	[10]		
Adult	Pars Lateralis	6-8 pairs	[10]	
Bactrocera dorsalis	Not Specified	Dorso-lateral Protocerebrum	1 group of 3 neurons	[7]
Ventral Nerve Cord	8 pairs	[7]		
Triatoma infestans	Not Specified	Protocerebrum	3 clusters	[14]
Subesophageal Ganglion	Several groups	[14]		
Thoracic Ganglia	Several groups	[14]	_	
Aedes aegypti	Adult	Protocerebrum (lateral)	2 pairs	[15]
Thoracic Ganglia (ventral)	A few neurons	[15]		

Experimental Protocols

The localization of [His7]-Corazonin and its corresponding transcript relies on standard neuroanatomical and molecular techniques.

Immunohistochemistry (IHC) for Corazonin Peptide

This protocol provides a generalized workflow for the visualization of Corazonin-like immunoreactivity in the insect CNS, based on methods described for various insect species.[9] [16][17][18]

Foundational & Exploratory



· Tissue Dissection and Fixation:

- Dissect the Central Nervous System (CNS), including the brain and ventral nerve cord, in cold physiological saline or Schneider's Insect Medium (S2).[17]
- Transfer the dissected tissue immediately to a fixative solution, such as 4%
 paraformaldehyde (PFA) in phosphate-buffered saline (PBS) or Bouin's fixative.[1][16]
- Fix for 4-24 hours at 4°C.
- · Washing and Permeabilization:
 - Remove the fixative and wash the tissue extensively (e.g., 3-4 times for 10-15 minutes each) in PBS.[17][18]
 - Permeabilize the tissue by washing in PBS containing 0.5% Triton X-100 (PBT).[17]

Blocking:

- To prevent non-specific antibody binding, incubate the tissue in a blocking solution for 1.5-3 hours at room temperature.[17][18] A common blocking solution is PBT containing 5%
 Normal Goat Serum (NGS).[17]
- Primary Antibody Incubation:
 - Incubate the tissue with a primary antibody raised against Corazonin (e.g., rabbit anti-[His7]-Corazonin). The antibody should be diluted in the blocking solution.
 - Incubation is typically performed for 24-48 hours at 4°C on a rotator to ensure penetration.
 [17]
- Secondary Antibody Incubation:
 - Wash the tissue thoroughly with PBT (e.g., 3-4 times for 30 minutes each) to remove unbound primary antibody.[17]
 - Incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit IgG conjugated to Alexa Fluor 488) diluted in the blocking solution.



- Incubate for 4 hours at room temperature or overnight at 4°C, protected from light.[17]
- Mounting and Visualization:
 - Perform final washes in PBT and then PBS.
 - Mount the tissue on a microscope slide in an appropriate mounting medium (e.g., DPX or Vectashield).[17]
 - Visualize the immunoreactivity using a confocal or fluorescence microscope.

In Situ Hybridization (ISH) for Corazonin mRNA

This protocol outlines a general procedure for localizing Corazonin transcripts within the insect CNS.[15][16][19]

- · Probe Synthesis:
 - Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the Corazonin mRNA sequence from a cloned cDNA template. A sense probe should be synthesized as a negative control.
- Tissue Preparation:
 - Dissect the CNS in RNase-free PBS and fix in 4% PFA in PBS overnight at 4°C.[16][19]
 - Wash the tissue in PBT (PBS with Tween-20).
 - Treat with Proteinase K to improve probe accessibility, followed by post-fixation with 4% PFA.
- · Hybridization:
 - Pre-hybridize the tissue in a hybridization buffer without the probe for 1-2 hours at 55-65°C.
 - Add the DIG-labeled probe to the hybridization buffer and incubate overnight at the same temperature.

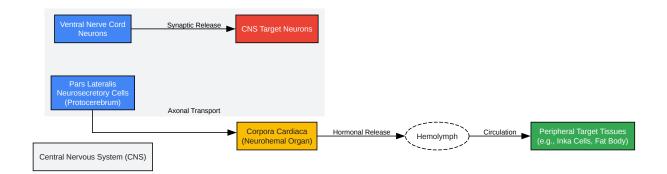


- · Post-Hybridization Washes:
 - Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature to remove the non-specifically bound probe.
- Immunodetection:
 - Block the tissue with a suitable blocking reagent (e.g., PBT with 10% sheep serum).
 - Incubate with an anti-DIG antibody conjugated to an enzyme, such as alkaline phosphatase (AP).
 - Wash thoroughly to remove the unbound antibody.
- Signal Development and Visualization:
 - Develop the signal using a chromogenic substrate for the enzyme (e.g., NBT/BCIP for AP),
 which produces a colored precipitate.
 - Stop the reaction, dehydrate the tissue through an ethanol series, clear with xylene, and mount for microscopic observation.

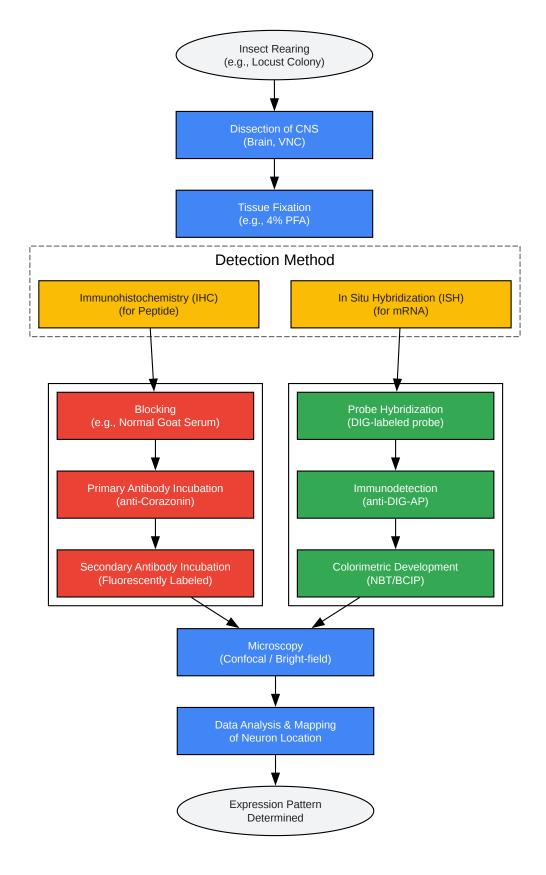
Signaling Pathways and Experimental Workflows Corazonin Signaling Pathway

Corazonin acts as both a neurohormone released into the hemolymph and a neurotransmitter/neuromodulator acting within the CNS. The diagram below illustrates this general signaling pathway.









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